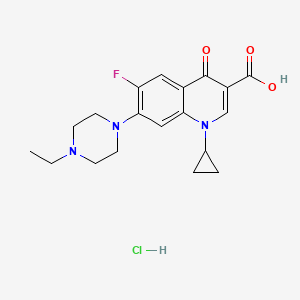
N-Ethyl-2-(Furan-2-yl)-4-tosyloxazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine: is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a tosyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Probes: It can be used as a probe to study biological pathways involving furan and oxazole derivatives.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It may be utilized in the synthesis of novel agrochemicals with improved efficacy and safety profiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically begins with furan-2-carboxylic acid, ethylamine, and p-toluenesulfonyl chloride.
Step 1: Furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Step 2: The acid chloride is then reacted with ethylamine to form N-ethyl-2-(furan-2-yl)acetamide.
Step 3: The acetamide is cyclized to form the oxazole ring using a dehydrating agent such as phosphorus oxychloride.
Step 4: Finally, the oxazole compound is tosylated using p-toluenesulfonyl chloride in the presence of a base like pyridine to yield N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The furan ring in N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tosyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-2-(furan-2-yl)acetamide: Lacks the oxazole and tosyl groups, making it less versatile in chemical reactions.
4-tosyloxazole: Lacks the furan and ethylamine moieties, limiting its biological applications.
Furan-2-carboxylic acid: A simpler structure with fewer functional groups, used primarily as a precursor in synthesis.
Uniqueness: N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine’s combination of furan, oxazole, and tosyl groups provides a unique set of chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions and its potential as a drug candidate highlight its significance in scientific research.
Eigenschaften
IUPAC Name |
N-ethyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-17-15-16(18-14(22-15)13-5-4-10-21-13)23(19,20)12-8-6-11(2)7-9-12/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSGHIKRIJQNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2429307.png)


![9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429310.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2429311.png)

![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2429315.png)
![N-butan-2-yl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2429319.png)
![4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429320.png)

